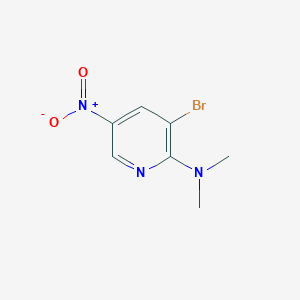

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-10(2)7-6(8)3-5(4-9-7)11(12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBCWXXDYWCJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396052 | |

| Record name | 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-05-3 | |

| Record name | 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of the synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. The document delves into a reliable synthetic pathway, offering mechanistic insights, detailed experimental protocols, and critical safety information, all designed to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in organic synthesis. The strategic arrangement of a bromine atom, a nitro group, and a dimethylamino group on the pyridine scaffold provides multiple reactive sites. This trifecta of functional groups allows for a diverse range of chemical transformations, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and reductions, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target compound is paramount for its synthesis, purification, and handling.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 26163-05-3[1] |

| Molecular Formula | C₇H₈BrN₃O₂ |

| Molecular Weight | 246.06 g/mol |

| Appearance | Expected to be a yellow to light-brown crystalline solid |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile |

Strategic Synthesis Plan: A Two-Step Approach

A robust and efficient synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 2-chloro-5-nitropyridine. This strategy is predicated on well-established and high-yielding chemical transformations.

The overall synthetic workflow is depicted below:

Caption: A two-step synthetic pathway to the target compound.

Retrosynthetic Analysis

The disconnection of the target molecule reveals the key bond formations. The carbon-bromine bond can be retrosynthetically disconnected via an electrophilic bromination, leading to the intermediate N,N-dimethyl-5-nitropyridin-2-amine. Subsequently, the carbon-nitrogen bond of the dimethylamino group can be disconnected through a nucleophilic aromatic substitution (SNAr) reaction, pointing to 2-chloro-5-nitropyridin as a suitable starting material.

Sources

An In-Depth Technical Guide to 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Introduction: Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine (CAS No. 26163-05-3) has emerged as a highly valuable intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.[1][2] Its utility stems from the orthogonal reactivity of its three distinct functional groups—a bromine atom, a nitro group, and a dimethylamino group—arranged on a pyridine scaffold. This unique substitution pattern allows for a series of selective, high-yield transformations, making it a cornerstone in the assembly of complex heterocyclic systems.

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase (CDK) inhibitors.[3][4][5][6][7][8][9][10][11][12]

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of this compound are not widely published in peer-reviewed literature. However, based on the known data of its precursor, 3-bromo-5-nitropyridin-2-amine, and general principles of structural chemistry, a reliable profile can be established.

Table 1: Physicochemical Properties

| Property | This compound | 3-bromo-5-nitropyridin-2-amine (Precursor) |

| CAS Number | 26163-05-3[13][14][15][16] | 15862-31-4[1][17][18][19] |

| Molecular Formula | C₇H₈BrN₃O₂[13][15][16] | C₅H₄BrN₃O₂[1][17][19] |

| Molecular Weight | 246.06 g/mol [13][15][16] | 218.01 g/mol [1][17][19] |

| Appearance | Predicted: Yellow to brown solid | Beige to orange-brown powder[1] |

| Melting Point | Not experimentally determined | 205-208 °C[20] |

| Boiling Point | Not experimentally determined | ~302.9 °C (estimated)[20] |

| Density | Not experimentally determined | ~1.93 g/cm³ (estimated)[20] |

| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., DMF, DMSO, Dichloromethane) | Limited solubility in water; soluble in some organic solvents like DMF and dichloromethane[2] |

Table 2: Predicted/Reference Spectroscopic Data

| Data Type | This compound (Predicted) | 3-bromo-5-nitropyridin-2-amine (Reference Data) |

| ¹H NMR | The two aromatic protons would appear as doublets in the downfield region (δ 8.0-9.0 ppm). The six protons of the two methyl groups would appear as a singlet further upfield (δ ~3.0-3.5 ppm). | ¹H NMR (400 MHz, CDCl₃): δ 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H, -NH₂)[1] |

| ¹³C NMR | Expected signals for two distinct aromatic CH carbons, three quaternary carbons (C-Br, C-N(CH₃)₂, C-NO₂), and one methyl carbon signal. | No data available. |

| Mass Spec (EI) | Predicted M⁺ peaks at m/z 245 and 247 (approx. 1:1 ratio due to Br isotopes). | M⁺ peaks at m/z 217 and 219[21] |

| IR Spectroscopy | Expected strong N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹), C-N stretching for the dimethylamino group, and aromatic C-H and C=C/C=N vibrations. | KBr FT-IR data available, showing characteristic amine and nitro group stretches[19] |

Synthesis and Manufacturing

The synthesis of this compound is a two-step process commencing from the commercially available 5-nitropyridin-2-ylamine. The causality behind this synthetic route is the deliberate and sequential functionalization of the pyridine ring.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 3-bromo-5-nitropyridin-2-amine (Precursor)

The first step involves the regioselective bromination of 5-nitropyridin-2-ylamine. The amino group at the 2-position is a powerful activating group and directs electrophiles to the ortho (3-position) and para (5-position) positions. Since the 5-position is already occupied by a deactivating nitro group, the bromination occurs selectively at the 3-position.

Experimental Protocol:

-

Reactants: 5-nitro-pyridin-2-ylamine (1.0 eq), Bromine (1.1 eq), Acetic Acid (solvent).

-

Procedure:

-

Dissolve 5-nitro-pyridin-2-ylamine (e.g., 30 g, 0.22 mol) in acetic acid (200 mL) in a suitable reaction vessel equipped with a stirrer and a dropping funnel.[1]

-

Cool the solution to 10 °C using an ice bath.[1]

-

Slowly add a solution of bromine (e.g., 38 g, 0.24 mol) dropwise to the reaction mixture while maintaining the temperature.[1]

-

After the addition is complete, allow the mixture to stir at 20 °C for 30 minutes.[1]

-

Collect the precipitated solid by filtration.

-

Dissolve the solid in a suitable organic solvent like ethyl acetate and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 8 and 9.[1]

-

Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, 3-bromo-5-nitropyridin-2-amine.[1]

-

Step 2: Synthesis of this compound

The final step is the exhaustive methylation of the primary amino group. The Eschweiler-Clarke reaction is the classic and most efficient method for this transformation.[2][13] It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method is highly advantageous as it proceeds without the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.

Experimental Protocol (Representative):

-

Reactants: 3-bromo-5-nitropyridin-2-amine (1.0 eq), Formaldehyde (37% aqueous solution, ~2.5 eq), Formic Acid (90% aqueous solution, ~2.5 eq).

-

Procedure:

-

To a reaction flask, add 3-bromo-5-nitropyridin-2-amine.

-

Add formic acid followed by the aqueous formaldehyde solution.[13]

-

Heat the reaction mixture to 80-100 °C and maintain for several hours (typically 12-18 h), monitoring the reaction by TLC or LC-MS.[13] The evolution of carbon dioxide gas indicates the progress of the reaction.

-

Upon completion, cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

-

Reactivity and Key Transformations

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The C-Br bond at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond, introducing aryl or heteroaryl substituents at this position, a key step in building the core of many kinase inhibitors.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Representative Protocol (Suzuki Coupling):

-

Reactants: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq), Solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a reaction vessel, combine the bromo-pyridine, arylboronic acid, and base.

-

Add the palladium catalyst.

-

De-gas the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the de-gassed solvent system.

-

Heat the mixture (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography.

-

Reduction of the Nitro Group

The nitro group at the 5-position can be selectively reduced to a primary amine. This transformation is fundamental for subsequent annulation reactions to form fused heterocyclic systems, such as the imidazopyridine or pyrrolopyridine cores found in many kinase inhibitors.[1][2]

Caption: Reduction of the nitro group to form a diamine.

Representative Protocol (Nitro Reduction with SnCl₂):

-

Reactants: 3-substituted-N,N-dimethyl-5-nitropyridin-2-amine (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq), Solvent (e.g., Ethanol or Ethyl Acetate).

-

Procedure:

-

Dissolve the nitro-pyridine in the chosen solvent.

-

Add the tin(II) chloride dihydrate and heat the mixture to reflux.

-

Monitor the reaction until completion.

-

Cool the reaction and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

-

Filter the resulting tin salts and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts and concentrate to yield the diamine product.

-

Application in Drug Development: A Scaffold for Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The sequential application of Suzuki coupling followed by nitro reduction provides a versatile route to 3-aryl-pyridine-2,5-diamines. This diamine can then undergo cyclization with various reagents to form fused bicyclic cores that mimic the purine structure of ATP, enabling them to bind effectively in the ATP-binding pocket of kinases.

This strategy has been employed in the development of inhibitors for:

-

Glycogen Synthase Kinase 3β (GSK-3β): Dysregulation of GSK-3β is implicated in various pathologies, including Alzheimer's disease and bipolar disorder.[4][5][10][11]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibitors are a major class of anti-cancer therapeutics.[3][6][7][9][12]

Safety and Handling

-

Hazard Classification: The precursor is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17] It is expected that the N,N-dimethylated derivative will carry similar, if not identical, hazards.

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically designed chemical intermediate that offers a powerful platform for the synthesis of complex heterocyclic molecules. Its well-defined and sequential reactivity allows for the controlled introduction of molecular diversity, making it an invaluable tool for researchers, particularly those in the field of drug discovery targeting kinase-mediated signaling pathways. The robust synthetic routes to this compound and its versatile chemical handles ensure its continued importance in the development of next-generation therapeutics.

References

-

Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]

-

J&K Scientific LLC. Eschweiler-Clarke Reaction. 2021. Available from: [Link]

-

Wikipedia. Eschweiler–Clarke reaction. 2023. Available from: [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

-

PubChem. 2-Amino-3-bromo-5-nitropyridine. Available from: [Link]

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Arkivoc. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. 2011. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Trader, A. I. Api Intermediate - 2-Amino- 5-Bromo-3-NitroPyridine (6945-68-2). Available from: [Link]

-

PubChem. 2-Amino-3-bromo-5-nitropyridine. Available from: [Link]

-

PubChem. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

-

ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with... 2010. Available from: [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. 2011. Available from: [Link]

-

ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018. Available from: [Link]

- Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.

- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. 2012. Available from: [Link]

-

Amerigo Scientific. 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine. Available from: [Link]

-

Yao, J., Blake, P., & Yang, J. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. 2005. Available from: [Link]

-

CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. 2017. Available from: [Link]

- Google Patents. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

ResearchGate. A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. 2002. Available from: [Link]

-

MDPI. Formylation of Amines. 2014. Available from: [Link]

-

National Institutes of Health. Review of Modern Eschweiler–Clarke Methylation Reaction. 2023. Available from: [Link]

-

Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. Available from: [Link]

-

National Institutes of Health. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. 2020. Available from: [Link]

-

National Institutes of Health. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. 2019. Available from: [Link]

-

National Institutes of Health. Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates. 2021. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. 26163-05-3|this compound|BLD Pharm [bldpharm.com]

- 11. scbt.com [scbt.com]

- 12. 3-BROMO-2-(N,N-DIMETHYL)AMINO-5-NITROPYRIDINE CAS#: 26163-05-3 [m.chemicalbook.com]

- 13. 15862-31-4|3-Bromo-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 14. eureka.patsnap.com [eureka.patsnap.com]

- 15. 2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | C7H8BrN3O2 | CID 3760936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine (CAS Number: 26163-05-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine, registered under CAS number 26163-05-3. While specific biological activity and detailed toxicological data for this compound are not extensively documented in publicly available literature, its structural features suggest its primary role as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This guide synthesizes available information on its physicochemical characteristics, offers insights into its probable synthetic routes based on related compounds, and discusses its potential in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors. Safety considerations are also addressed by extrapolating data from structurally similar molecules.

Chemical Identity and Physicochemical Properties

3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine is a substituted pyridine derivative. The presence of a bromine atom, a dimethylamino group, and a nitro group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis.[1][2]

Table 1: Physicochemical Properties of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine

| Property | Value | Source |

| CAS Number | 26163-05-3 | [1] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1] |

| Molecular Weight | 246.1 g/mol | [1] |

| Predicted Boiling Point | 319.4 ± 42.0 °C | ChemicalBook[3] |

| Predicted Density | 1.655 ± 0.06 g/cm³ | ChemicalBook[3] |

| Appearance | Solid (predicted) | - |

| Storage Temperature | 2-8°C | Chemical Suppliers |

Chemical Structure

The chemical structure of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine is characterized by a pyridine ring substituted at positions 2, 3, and 5.

Caption: 2D Structure of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine.

Synthesis and Reactivity

A plausible synthetic approach involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine. For instance, a potential precursor could be a di-brominated or chloro-brominated nitropyridine, which can then react with dimethylamine. The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

A relevant study by Dandepally et al. (2011) describes a facile microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and various aliphatic amines.[4] This methodology could potentially be adapted for the synthesis of the target compound. The reaction of 3,5-dibromopyridine with dimethylamine, however, has been reported to yield a mixture of 5-bromo-3-dimethylaminopyridine and 5-bromo-4-dimethylaminopyridine under certain conditions.[4] Careful optimization of reaction conditions, including solvent, temperature, and catalyst (if any), would be crucial to achieve regioselective synthesis of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine.

Proposed General Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many approved drugs. Substituted pyridines are known to act as inhibitors for a variety of protein kinases, which are crucial targets in oncology and inflammatory diseases.[5][6]

While no specific biological activity has been reported for 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine, its structural features suggest its potential as a key intermediate for the synthesis of more complex, biologically active molecules. The bromine atom at the 3-position can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl or heteroaryl moieties, enabling the exploration of the chemical space around the pyridine core to optimize binding to a biological target.

The 2-amino-pyridine moiety, present in this compound as a dimethylamino group, is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[5] The nitro group at the 5-position can be reduced to an amino group, providing another point for chemical modification or for modulating the electronic properties of the molecule.

Hypothetical Role in Kinase Inhibitor Synthesis

The following diagram illustrates a conceptual workflow where 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine could be utilized as a starting material for the synthesis of a hypothetical kinase inhibitor.

Caption: Conceptual workflow for kinase inhibitor synthesis.

Safety and Handling

Specific toxicological data for 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine (CAS 26163-05-3) is not available. However, based on the safety data for structurally related compounds, such as 2-Amino-3-bromo-5-nitropyridine and other brominated nitropyridines, it is prudent to handle this compound with care in a well-ventilated laboratory fume hood.[7][8]

Potential Hazards (inferred from related compounds):

-

Skin Irritation: May cause skin irritation.[7]

-

Eye Irritation: May cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

-

Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Respiratory protection if dust is generated

First Aid Measures (General Recommendations):

-

In case of skin contact: Wash off immediately with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine is a chemical compound with significant potential as a synthetic intermediate in drug discovery and medicinal chemistry. Its multifunctionalized pyridine core offers multiple avenues for chemical modification, making it a valuable starting point for the synthesis of libraries of compounds for biological screening. While direct evidence of its biological activity is currently lacking, its structural similarity to known bioactive molecules, particularly kinase inhibitors, warrants further investigation into its potential therapeutic applications. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with this class of chemicals.

References

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. [URL not available]

- Singh, J., & Ghosh, S. (2016). Substituted pyrimidines as protein kinase inhibitors.

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

- Fisher Scientific. (2024).

-

Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. (2016). PubMed. [Link]

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [URL not available]

- Dandepally, S. R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters. [URL not available]

-

PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

-

PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

- Jubilant Ingrevia. (2024).

-

PubChem. 2-Amino-3-bromo-5-nitropyridine. [Link]

- Royal Society of Chemistry. Table of Characteristic IR Absorptions. [URL not available]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid. [Link]

- Google Patents.

- Royal Society of Chemistry. 3. Infrared spectroscopy. [URL not available]

- Google Patents.

- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

- ResearchGate. (2025). Infrared spectroscopic studies of the conformation in ethyl α-haloacetates in the vapor, liquid and solid phases. [URL not available]

-

SpectraBase. TERT.-BUTYLSILANTRIOL - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. TERT.-BUTYL-5-HYDROXYHEPTANOATE - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

Sources

- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-BROMO-2-(N,N-DIMETHYL)AMINO-5-NITROPYRIDINE | 26163-05-3 [chemicalbook.com]

- 3. 3-BROMO-2-(N,N-DIMETHYL)AMINO-5-NITROPYRIDINE CAS#: 26163-05-3 [m.chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine IUPAC name and synonyms

An In-depth Technical Guide to 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and drug development. We will explore its chemical identity, physicochemical properties, a plausible synthetic pathway, its reactivity, and critical safety protocols. This document is designed to serve as an authoritative resource, grounded in established chemical principles and supported by relevant technical data.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. The compound of interest is unambiguously defined by its IUPAC name and is recognized by several synonyms in commercial and academic literature.

-

IUPAC Name: this compound[1]

-

Synonyms:

Core Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below. These data are critical for experimental design, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 26163-05-3 | [3][4][5][6] |

| Molecular Formula | C₇H₈BrN₃O₂ | [3][4][6] |

| Molecular Weight | 246.06 g/mol | [4][6] |

| Appearance | Yellow to light-brown powder | [7] |

| Melting Point | 205-208°C (for the related 2-amino-5-bromo-3-nitropyridine) | [7] |

| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. | [8][9] |

Synthesis and Mechanistic Rationale

Plausible Synthetic Workflow

The synthesis can be logically approached in two primary stages, starting from 2-amino-5-bromopyridine.

Sources

- 1. This compound | C7H8BrN3O2 | CID 3760936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 3-BROMO-2-(N,N-DIMETHYL)AMINO-5-NITROPYRIDINE CAS#: 26163-05-3 [m.chemicalbook.com]

- 5. 3-BROMO-2-(N,N-DIMETHYL)AMINO-5-NITROPYRIDINE | 26163-05-3 [chemicalbook.com]

- 6. 26163-05-3|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. 15862-31-4|3-Bromo-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, discuss its characterization, and explore its applications in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, appearing in a significant number of FDA-approved medicines.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it a valuable component in molecules designed to interact with biological targets. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a compound's pharmacological properties. This compound (Figure 1) is a prime example of a highly functionalized pyridine derivative with significant potential in organic synthesis and drug discovery. The presence of a bromine atom, a nitro group, and a dimethylamino group provides multiple reactive handles for further chemical modification, making it a versatile intermediate for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN₃O₂ | [2] |

| Molecular Weight | 246.1 g/mol | [2] |

| CAS Number | 26163-05-3 | [2] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in polar organic solvents |

Spectroscopic Characterization

While readily available from commercial suppliers who can provide analytical data, researchers synthesizing this compound will need to verify its identity and purity.[3] Below are the expected spectroscopic characteristics for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the substitution pattern, these would likely appear as doublets. A singlet corresponding to the six protons of the two methyl groups of the dimethylamino substituent would be expected in the upfield region.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (246.1 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the bromination and nitration of a suitable pyridine precursor, followed by N,N-dimethylation.

Synthesis of the Precursor: 3-bromo-5-nitropyridin-2-amine

The synthesis of the key precursor, 3-bromo-5-nitropyridin-2-amine, is achieved through the bromination of 5-nitro-pyridin-2-ylamine.[4]

Experimental Protocol:

-

To a solution of 5-nitro-pyridin-2-ylamine (30 g, 0.22 mol) in acetic acid (200 mL) at 10°C, add Br₂ (38 g, 0.24 mol) dropwise.

-

After the addition is complete, allow the mixture to stir at 20°C for 30 minutes.

-

Filter the resulting solid and dissolve it in ethyl acetate (200 mL).

-

Basify the solution to a pH of 8-9 with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure to yield 3-bromo-5-nitropyridin-2-amine.

N,N-dimethylation of 3-bromo-5-nitropyridin-2-amine

The final step in the synthesis is the N,N-dimethylation of the primary amine. This can be achieved using a variety of methylating agents. A representative protocol using formaldehyde and formic acid (Eschweiler-Clarke reaction) is described below. This method is a classic and effective way to achieve exhaustive methylation of primary amines.

Experimental Protocol:

-

To a flask containing 3-bromo-5-nitropyridin-2-amine (10 g, 0.046 mol), add formic acid (20 mL).

-

Add aqueous formaldehyde (37%, 15 mL) to the mixture.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Cool the mixture to room temperature and carefully add it to a beaker of ice water.

-

Basify the solution with a saturated aqueous solution of Na₂CO₃ until gas evolution ceases and the solution is alkaline.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Substituted nitropyridines are valuable precursors for a wide range of biologically active molecules, including those with antitumor and antiviral properties.[1] this compound, with its multiple points for diversification, is a particularly attractive building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The general strategy for utilizing this intermediate in the synthesis of kinase inhibitors involves a series of key transformations:

-

Cross-Coupling Reaction: The bromine atom at the 3-position can be readily displaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl or alkyl groups.[5] This allows for the exploration of different substituents that can interact with the hydrophobic regions of the kinase active site.

-

Reduction of the Nitro Group: The nitro group at the 5-position can be reduced to an amino group. This newly formed amine can then be used as a handle for further functionalization, such as the formation of amides or the construction of fused heterocyclic ring systems.

-

Modification of the Dimethylamino Group: While often maintained for its electronic and steric properties, the dimethylamino group at the 2-position can also be modified if necessary.

Case Study: A General Pathway to Substituted Pyridine-Based Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP. The substituted pyridine core of our target molecule can serve as a template for the construction of such scaffolds.

Caption: Simplified signaling pathway targeted by many kinase inhibitors.

Safety and Handling

The precursor, 3-bromo-5-nitropyridin-2-amine, is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle this and the final product, this compound, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemists and drug discovery professionals. Its well-defined chemical properties and multiple reactive sites allow for the efficient synthesis of diverse libraries of compounds for biological screening. The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers to confidently incorporate this important intermediate into their drug discovery programs, particularly in the pursuit of novel kinase inhibitors.

References

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Globallink. Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. [Link]

-

PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

An In-depth Technical Guide to 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its synthesis, physicochemical properties, and reactivity, with a particular focus on its application as a versatile intermediate in the development of novel therapeutics, including kinase inhibitors. Detailed experimental protocols, reaction mechanisms, and spectroscopic data are provided to support researchers in their synthetic endeavors.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing this privileged scaffold. Among the vast array of functionalized pyridines, this compound (CAS No. 26163-05-3) has emerged as a valuable and versatile intermediate. Its unique arrangement of a nucleophilic dimethylamino group, an electrophilic nitro group, and a synthetically adaptable bromine atom on the pyridine ring provides a rich platform for a variety of chemical transformations. This guide aims to be a comprehensive resource for researchers, providing in-depth technical information on the synthesis, characterization, and application of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 26163-05-3 | [1][2] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents | General Knowledge |

Synthesis of this compound

The synthesis of this compound typically starts from the readily available precursor, 3-bromo-5-nitropyridin-2-amine. The key transformation is the N,N-dimethylation of the primary amino group. Two plausible and effective methods for this transformation are the Eschweiler-Clarke reaction and alkylation with a methylating agent.

Synthesis of the Precursor: 3-bromo-5-nitropyridin-2-amine

The precursor can be synthesized by the bromination of 5-nitropyridin-2-ylamine.[3]

Experimental Protocol:

-

To a solution of 5-nitro-pyridin-2-ylamine (30 g, 0.22 mol) in acetic acid (200 mL) at 10°C, add Br₂ (38 g, 0.24 mol) dropwise.[3]

-

After the addition is complete, stir the mixture at 20°C for 30 minutes.[3]

-

Filter the resulting solid and dissolve it in ethyl acetate (200 mL).[3]

-

Basify the mixture to a pH of 8-9 with a saturated aqueous NaHCO₃ solution.[3]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).[3]

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under vacuum to afford 3-bromo-5-nitropyridin-2-amine.[3]

Yield: 14.8 g (32%).[3]

¹H-NMR (CDCl₃, 400 MHz): δ 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H).[3]

Method A: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. This reductive amination process is known to proceed to the tertiary amine without the formation of quaternary ammonium salts.[4]

Reaction Scheme:

Eschweiler-Clarke Reaction for N,N-dimethylation.

Plausible Experimental Protocol:

-

To a flask containing 3-bromo-5-nitropyridin-2-amine (1.0 eq), add an excess of formic acid (e.g., 5-10 eq).

-

Add an excess of aqueous formaldehyde solution (e.g., 37 wt. %, 5-10 eq).

-

Heat the reaction mixture to reflux (around 100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

-

Excess Reagents: The use of excess formaldehyde and formic acid drives the reaction to completion, ensuring the formation of the tertiary amine.[4]

-

Heat: The reaction is typically performed at elevated temperatures to overcome the activation energy for imine formation and subsequent reduction.

-

Irreversibility: The loss of carbon dioxide from the decomposition of an intermediate renders the reaction irreversible.[4]

Method B: N,N-Dimethylation using DMF

A simple and practical method for the synthesis of N,N-dimethyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine using N,N-dimethylformamide (DMF) as both the reagent and solvent has been reported.[5] This method can be adapted for the bromo-analogue.

Reaction Scheme:

N,N-dimethylation using DMF.

Plausible Experimental Protocol:

-

In a round-bottom flask, dissolve 3-bromo-5-nitropyridin-2-amine (1.0 eq) in a sufficient amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine to remove residual DMF.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

DMF as Reagent and Solvent: DMF serves as the source of the dimethylamino group and as a high-boiling polar aprotic solvent, facilitating the nucleophilic substitution reaction.[5]

-

Heat: Elevated temperatures are necessary to promote the reaction, which proceeds via the cleavage of an amidic N-C bond in DMF.[5]

-

Catalyst-Free: This method has the advantage of being free from transition metal catalysts and external bases, simplifying the reaction setup and purification.[5]

Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful tool for generating molecular diversity.

Reaction Scheme:

Suzuki-Miyaura Cross-Coupling Reaction.

Plausible Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).[6]

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[6]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[6]

-

Heat the reaction mixture to 85-95 °C with vigorous stirring for several hours, monitoring the reaction progress by TLC or LC-MS.[6]

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group at the 5-position can be readily reduced to a primary amine, providing another point for functionalization. This transformation is crucial for the synthesis of various heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Reaction Scheme:

Reduction of the Nitro Group.

Application in Kinase Inhibitor Synthesis

The 2-amino-3-bromo-5-nitropyridine scaffold is a key building block in the synthesis of kinase inhibitors.[7] Following Suzuki coupling and nitro group reduction, the resulting diamine can be cyclized to form various heterocyclic cores, such as imidazo[4,5-b]pyridines, which are known to interact with the ATP-binding site of kinases.[7] While a direct application of this compound in a known kinase inhibitor was not found in the literature search, its structural similarity to key intermediates suggests its potential in this area.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:

Hypothetical pathway to a kinase inhibitor scaffold.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Two aromatic protons on the pyridine ring, likely appearing as doublets in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen.

-

A singlet for the N,N-dimethyl protons, likely in the range of δ 3.0-3.5 ppm.

-

-

¹³C NMR:

-

Five distinct signals for the pyridine ring carbons. The carbons attached to the nitro group and bromine atom would be significantly deshielded.

-

A signal for the N,N-dimethyl carbons.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for its precursor, 3-bromo-5-nitropyridin-2-amine, and general principles of laboratory safety, the following precautions should be taken:

-

Hazard Classification: The precursor is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is prudent to assume the target compound has similar hazards.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. This technical guide provides a foundation for researchers to understand and utilize this compound in their synthetic endeavors. Further research into its applications and the development of optimized synthetic protocols will undoubtedly continue to expand its utility in the scientific community.

References

-

A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link].

-

A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link].

-

NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. Available at: [Link].

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link].

-

Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. 《含能材料》:火炸药. Available at: [Link].

-

This compound | C7H8BrN3O2 | CID 3760936. PubChem. Available at: [Link].

-

a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. Available at: [Link].

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link].

-

Eschweiler–Clarke reaction. Wikipedia. Available at: [Link].

- CN102276526B - Synthesis method of 2-amino pyridine compounds. Google Patents.

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link].

-

c5sc02983j1.pdf. The Royal Society of Chemistry. Available at: [Link].

-

Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. Available at: [Link].

-

Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available at: [Link].

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link].

-

Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link].

-

Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. PMC - NIH. Available at: [Link].

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

discovery and history of nitropyridine compounds

An In-depth Technical Guide to the Discovery and History of Nitropyridine Compounds

Abstract

Nitropyridines represent a cornerstone class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their history is a compelling narrative of overcoming the inherent electronic deficiencies of the pyridine ring, a challenge that spurred remarkable ingenuity in synthetic organic chemistry. This guide provides a comprehensive exploration of the discovery and historical development of nitropyridine chemistry, from the initial struggles with direct electrophilic substitution to the elegant strategies that unlocked the synthesis of its various isomers. We will delve into the causality behind key experimental choices, detail foundational synthetic protocols, and illustrate the logical evolution of the field, providing researchers and drug development professionals with a deep, authoritative understanding of this critical molecular scaffold.

The Fundamental Challenge: The Electronic Nature of the Pyridine Ring

The story of nitropyridines begins with a fundamental chemical conundrum. Pyridine, a six-membered aromatic heterocycle, is isoelectronic with benzene. However, the presence of the more electronegative nitrogen atom profoundly alters the ring's reactivity. The nitrogen atom withdraws electron density from the carbocyclic portion of the ring, rendering it "electron-deficient."[3] This has two major consequences that shaped the entire history of nitropyridine synthesis:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it significantly less reactive towards electrophiles compared to benzene. Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen atom is readily protonated, forming a pyridinium cation. This positively charged species is even more strongly deactivated, making electrophilic attack exceedingly difficult.[4] When substitution does occur under forcing conditions (e.g., high temperatures), it preferentially yields the 3-nitro isomer.[5][6]

-

Activation towards Nucleophilic Aromatic Substitution (NAS): Conversely, the electron deficiency makes the pyridine ring susceptible to attack by nucleophiles. This reactivity is most pronounced at the 2- (ortho) and 4- (para) positions, where the negative charge of the intermediate Meisenheimer complex can be stabilized by delocalization onto the electronegative nitrogen atom.[7][8][9] This inherent propensity for nucleophilic substitution became a key strategic element in the synthesis of nitropyridines.

Pioneering work in the early 20th century, such as the Chichibabin reaction (1914) for direct amination at the C2 position, provided early, crucial evidence of the pyridine ring's susceptibility to nucleophilic attack by demonstrating the substitution of a hydride ion.[10][11][12][13]

A Paradigm Shift: The N-Oxide Strategy for 4-Nitropyridine

The most significant breakthrough in the history of nitropyridine synthesis was the development of the N-oxide strategy. This approach elegantly circumvents the inherent deactivation of the pyridine ring towards electrophiles. By oxidizing the pyridine nitrogen atom to an N-oxide, the electronic properties of the ring are inverted.

The N-oxide group acts as an electron-donating group through resonance, increasing the electron density within the ring, particularly at the 2- and 4-positions. This newfound electron richness activates the ring for electrophilic aromatic substitution. The nitration of pyridine-N-oxide proceeds smoothly, typically with a mixture of fuming nitric and sulfuric acid, to yield 4-nitropyridine-N-oxide in high yield.[14][15]

The final step in this two-stage synthesis is the deoxygenation of the N-oxide to restore the pyridine ring. This is commonly achieved by reduction with reagents like phosphorus trichloride (PCl₃).[16] This robust and high-yielding sequence remains a foundational method for accessing 4-substituted pyridines.[16]

Experimental Protocol: Synthesis of 4-Nitropyridine via the N-Oxide Route[15][16]

Part A: Nitration of Pyridine-N-Oxide

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Cool the mixture in an ice-salt bath.

-

Nitration: To the cooled nitrating acid, slowly add pyridine-N-oxide portion-wise, ensuring the internal temperature is maintained below 10°C.

-

Heating: After the addition is complete, slowly heat the reaction mixture to 125-130°C and maintain for 3 hours.[15]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid, 4-nitropyridine-N-oxide, will precipitate. Collect the product by vacuum filtration and wash with cold water.

Part B: Deoxygenation of 4-Nitropyridine-N-Oxide

-

Reaction Setup: In a flask, suspend the crude 4-nitropyridine-N-oxide in a solvent such as 1,2-dichloroethane or acetonitrile.[16][17]

-

Reduction: Add phosphorus trichloride (PCl₃) dropwise to the suspension at a controlled temperature (e.g., 50°C).[16][17]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and quench by adding water. Make the solution alkaline with sodium carbonate and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-nitropyridine.

Conquering the 3-Position: The Dinitrogen Pentoxide Method

While direct nitration under harsh conditions could produce 3-nitropyridine, the yields were often poor and the conditions undesirable. A more sophisticated method was developed by Bakke and co-workers, which involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅).[18]

This reaction does not proceed via a direct electrophilic attack on the ring. Instead, N₂O₅ reacts with the pyridine nitrogen to form an N-nitropyridinium salt.[19][20] This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite acts as a nucleophile, attacking the pyridinium ring at the 2- or 4-position. The resulting dihydropyridine intermediate then undergoes what is proposed to be a[7][19] sigmatropic shift, migrating the nitro group from the nitrogen atom to the C3 position.[19][21] Subsequent elimination of bisulfite re-aromatizes the ring to furnish 3-nitropyridine in good yields.[19][21]

Synthesis of 2-Nitropyridines

The synthesis of 2-nitropyridine is less straightforward than its isomers. Direct oxidation of 2-aminopyridines can lead to the formation of nitro derivatives, but this is not a general method.[22] A more reliable, albeit multi-step, approach involves the oxidation of 2-aminopyridine-1-oxides. This method, reported by Ellis V. Brown, uses a potent oxidizing mixture of fuming sulfuric acid and hydrogen peroxide to convert the amino group of the N-oxide to a nitro group, yielding 2-nitropyridine-1-oxide.[23][24] Subsequent deoxygenation, similar to the 4-nitro isomer, provides the desired 2-nitropyridine.

Modern Applications: Halogenated Nitropyridines as Powerhouse Intermediates

The true value of nitropyridines in modern drug discovery and development is most evident in the utility of their halogenated derivatives, such as 2-chloro-5-nitropyridine and 2-bromo-3-chloro-5-nitropyridine.[25] These compounds are exceptionally versatile building blocks because they contain multiple, orthogonally reactive sites.

-

Nucleophilic Aromatic Substitution (SNAr): The halogen atom (e.g., Cl, Br) serves as an excellent leaving group for SNAr reactions, allowing for the facile introduction of a wide variety of nucleophiles (amines, alcohols, thiols).

-

Nitro Group Reduction: The nitro group can be easily reduced to an amino group (e.g., using Fe/HCl, H₂/Pd-C, or sodium dithionite). This newly formed amine provides a handle for a host of subsequent reactions, including acylation, sulfonylation, and diazotization.[26]

-

Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This multi-faceted reactivity allows medicinal chemists to rapidly build molecular complexity and generate large libraries of diverse compounds for biological screening.[1] Nitropyridines are precursors to a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2]

Summary of Key Synthetic Strategies

| Target Compound | Historical Method | Key Reagents | Mechanistic Rationale | Typical Yield |

| 2-Nitropyridine | Oxidation of 2-Aminopyridine-N-Oxide | Fuming H₂SO₄, H₂O₂ | Oxidation of the amino group on the activated N-oxide ring.[23] | Moderate |

| 3-Nitropyridine | Direct Nitration | KNO₃, H₂SO₄ (oleum) | Electrophilic attack on the deactivated pyridinium cation at the least deactivated position.[6] | Low |

| 3-Nitropyridine | Bakke Method | N₂O₅, then NaHSO₃ | Formation of an N-nitropyridinium salt followed by a[7][19] sigmatropic rearrangement.[19][21] | Good |

| 4-Nitropyridine | N-Oxide Strategy | 1. H₂O₂, AcOH2. HNO₃, H₂SO₄3. PCl₃ | Activation of the ring via N-oxide formation, followed by EAS and deoxygenation.[14][16] | High (>80%)[16] |

Conclusion

The history of nitropyridine chemistry is a testament to the evolution of synthetic strategy. What began as a significant challenge posed by the electronic nature of the pyridine ring evolved into a sophisticated field with a diverse toolkit of reactions. The conceptual leaps—from grappling with ring deactivation to exploiting it for nucleophilic substitution, and the game-changing invention of the N-oxide strategy—have paved the way for the synthesis of all positional isomers. Today, nitropyridines, particularly their halogenated derivatives, are not merely synthetic targets but are indispensable workhorses in the engine of modern drug discovery, enabling the construction of complex molecules that address critical therapeutic needs.

References

- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Molport.

-

Zincke reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026. [Link]

-

Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026. [Link]

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.

- A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. (n.d.). BenchChem.

-

Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2026. [Link]

- The Chichibabin amination reaction. (2018).

- Nucleophilic Substitution on Pyridine Rings. (n.d.). BenchChem Technical Support Center.

- Chichibabin Reaction. (n.d.). Slideshare.

- Chichibabin reaction. (n.d.). Grokipedia.

-

Zincke aldehyde. (n.d.). In Wikipedia. Retrieved January 4, 2026. [Link]

- 4-Nitropyridine synthesis. (n.d.). ChemicalBook.

- The Role of Nitropyridines in Pharmaceutical Development. (n.d.). BenchChem.

-

Wan, Z., Fang, Z., Yang, Z., Liu, C., Gu, J., & Guo, K. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

-

Synthesis of 3-nitropyridine (III). (n.d.). ResearchGate. [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry. [Link]

-

Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

- Why nucleophilic substitution in pyridine favours

- Nucleophilic addition reactions to pyridines. (n.d.). Química Organica.org.

- Why does pyridine undergo electrophilic substitution

- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). OC-Praktikum.

-

Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. (2025). ResearchGate. [Link]

- What are the synthesis methods for 4-nitropyridine n-organide? (2024). Guidechem.

-

Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides. Journal of the American Chemical Society, 79(13), 3565–3566. [Link]

- Synthesis of 4-nitropyridine. (n.d.). PrepChem.com.

-

Synthesis and Functionalization of 3-Nitropyridines. (n.d.). NTNU Open. [Link]

-

The Role of Halogenated Nitropyridines in Modern Pharmaceutical Synthesis. (n.d.). BenchChem. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

- Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.

-

Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. (n.d.). The Journal of Organic Chemistry. [Link]

- Formation and reactivity of pyridinium salts via Zincke imine intermedi

- Reaction of Pyridine with electrophiles. (n.d.). Filo.

- The Role of Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Organic & Biomolecular Chemistry. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). Semantic Scholar. [Link]

-

Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. [Link]

- Pyridine undergoes electrophilic aromatic substitution preferentially

- The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. [Link]

- Preparation and Reactions of 2-Nitropyridine-1-oxides. (n.d.).

- 2-Amino-5-nitropyridine synthesis. (n.d.). ChemicalBook.

- Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed. [Link]

-

Nitropyridines: Synthesis and reactions. (2025). ResearchGate. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 3. Reaction of Pyridine with electrophiles Electrophilic addition to nitrog.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Answered: Pyridine undergoes electrophilic aromatic substitution preferentially at the 3 position as illustrated by the synthesis of 3-nitropyridine. NO2 H,SO, + HNO3 +… | bartleby [bartleby.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 11. scientificupdate.com [scientificupdate.com]

- 12. Chichibabin Reaction | PPTX [slideshare.net]

- 13. grokipedia.com [grokipedia.com]

- 14. benchchem.com [benchchem.com]

- 15. Making sure you're not a bot! [oc-praktikum.de]

- 16. researchgate.net [researchgate.net]

- 17. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 18. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. nva.sikt.no [nva.sikt.no]

- 20. researchgate.net [researchgate.net]

- 21. nva.sikt.no [nva.sikt.no]

- 22. chempanda.com [chempanda.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 26. mdpi.org [mdpi.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Pyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Brominated Pyridines in Modern Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Among the most versatile derivatives of this heterocycle are the brominated pyridines. These compounds are not merely intermediates; they are enabling building blocks that provide a reliable handle for introducing molecular complexity. Their utility stems from the unique interplay between the electron-deficient nature of the pyridine ring and the reactivity of the carbon-bromine bond.[3] For drug development professionals, understanding the nuanced physical and chemical properties of bromopyridine isomers is paramount for designing efficient, scalable, and robust synthetic routes to novel pharmaceutical candidates.[4] This guide offers a deep dive into these properties, providing field-proven insights and actionable protocols to empower your next breakthrough.

Physical Properties: A Comparative Overview

The position of the bromine atom on the pyridine ring profoundly influences the molecule's physical characteristics. These properties, including boiling point, density, and basicity (pKa), are critical for selecting appropriate reaction conditions, solvents, and purification methods. For instance, the slightly different polarities and boiling points of the isomers can be exploited for their separation. The basicity, reflected by the pKa of the conjugate acid, is a key parameter as the pyridine nitrogen's lone pair can interact with and potentially inhibit metal catalysts—a crucial consideration in cross-coupling reactions.[5]

| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |

| CAS Number | 109-04-6[6] | 626-55-1[7] | 1120-87-2[8] |

| Molecular Formula | C₅H₄BrN[9] | C₅H₄BrN[9] | C₅H₄BrN[8] |

| Molecular Weight | 158.00 g/mol [9] | 158.00 g/mol [9] | 158.00 g/mol [8] |

| Appearance | Colorless to pale brown liquid[6][10] | Colorless liquid[7][9] | N/A (Solid at RT) |

| Boiling Point | 192-194 °C[6][9] | 173 °C[7][9] | 186-187 °C (Subl.) |

| Melting Point | N/A | -27 °C[7] | 57-60 °C |

| Density | ~1.657 g/mL at 25 °C[6][10] | ~1.640 g/mL at 25 °C[7] | N/A |

| pKa (of conjugate acid) | 0.71[6][10][11] | 2.84 | 3.82 |

| Solubility | Slightly miscible with water[6][9][12] | Slightly miscible with water | Soluble in water |

| Refractive Index (n20/D) | ~1.572[6][10] | ~1.571 | N/A |

Spectroscopic Characterization: The Fingerprints of Isomers

Unambiguous identification of the correct bromopyridine isomer is critical. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a complete picture of the molecule's structure.

-

¹H NMR Spectroscopy: The chemical shifts and coupling patterns are highly diagnostic. The protons ortho to the nitrogen atom are typically the most deshielded, appearing furthest downfield.

-

¹³C NMR Spectroscopy: The carbon atom attached to the bromine (C-Br) shows a characteristic chemical shift. The other carbon signals are influenced by their position relative to the electronegative nitrogen and the bromine atom.[13]

-

Mass Spectrometry (MS): Bromopyridines exhibit a distinctive molecular ion peak (M+) cluster due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 abundance ratio.[14] This results in two peaks of almost equal intensity, M+ and M+2, which is a hallmark of a monobrominated compound.

Standard Protocol: Acquiring High-Quality NMR Data